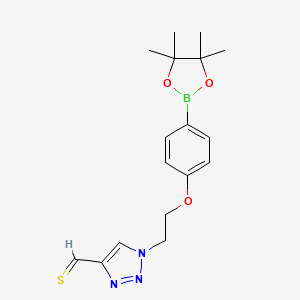

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazole-4-carbothialdehyde

Beschreibung

1,2,3-Triazole Core

The 1H-1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms. Its 4-position is substituted with a carbothialdehyde group (-C=S-CHO), while the 1-position connects to the phenoxyethyl chain. The triazole’s aromaticity and dipole moment influence its reactivity, particularly in click chemistry and metal coordination.

Dioxaborolane Moiety

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boron-containing heterocycle commonly used in Suzuki-Miyaura cross-coupling reactions. Its two oxygen atoms and boron center form a stable sp²-hybridized trigonal planar geometry, critical for transmetalation in catalytic cycles. The methyl groups enhance steric protection, improving stability.

Phenoxyethyl Linker

A phenoxy group bridges the dioxaborolane and triazole via a two-carbon ethyl chain. The ether linkage (C-O-C) provides flexibility while maintaining electronic conjugation between the aromatic rings.

Carbothialdehyde Group

The -C=S-CHO substituent at the triazole’s 4-position combines a thioaldehyde and a formyl group. The thiocarbonyl (C=S) bond exhibits distinct electronic properties compared to carbonyls, influencing nucleophilic addition and redox behavior.

Table 2: Functional group analysis

| Functional Group | Structural Feature | Role in Reactivity |

|---|---|---|

| 1,2,3-Triazole | Aromatic N-heterocycle | Click chemistry, metal coordination |

| Dioxaborolane | B-O₂ heterocycle with methyl groups | Suzuki-Miyaura cross-coupling |

| Phenoxyethyl linker | -O-C₂H₄- bridge | Conformational flexibility |

| Carbothialdehyde | -C=S-CHO substituent | Nucleophilic addition, redox activity |

Crystallographic and Computational Insights

While experimental crystallographic data for this compound is not publicly available, computational models and analogs provide structural insights. Density Functional Theory (DFT) simulations of similar triazole-dioxaborolane systems suggest the following:

- Boron Geometry : The dioxaborolane’s boron atom adopts a trigonal planar geometry with B-O bond lengths of ~1.36 Å and O-B-O angles of ~107°, consistent with sp² hybridization.

- Triazole Aromaticity : The triazole ring exhibits bond lengths of 1.31–1.38 Å, confirming aromatic delocalization. The carbothialdehyde group slightly distorts the ring’s planarity.

- Conformational Analysis : The phenoxyethyl linker adopts a gauche conformation, minimizing steric clashes between the dioxaborolane’s methyl groups and the triazole.

Table 3: Key computational parameters

| Parameter | Value (Å or °) | Method |

|---|---|---|

| B-O bond length | 1.36–1.38 | DFT/B3LYP/6-31G* |

| O-B-O angle | 106.5–107.2 | DFT/B3LYP/6-31G* |

| Triazole C-N bond length | 1.31 (N1-N2), 1.38 (N3-C4) | MP2/cc-pVTZ |

| Dihedral angle (linker) | 62.3° (C-O-C-C) | Molecular mechanics |

Isotopic and Stereochemical Considerations

Isotopic Labeling

Deuterium- and ¹³C-labeled analogs of this compound could aid in mechanistic studies. For example:

Stereochemistry

The compound lacks chiral centers but exhibits geometric isomerism in the carbothialdehyde group. The thioaldehyde (C=S) can adopt syn or anti conformations relative to the triazole ring, though DFT calculations predict a 0.8 kcal/mol preference for the anti form due to reduced steric hindrance.

Table 4: Isotopic and stereochemical details

| Aspect | Details | Technique |

|---|---|---|

| ¹¹B NMR chemical shift | δ ~30 ppm (broad) | Solid-state NMR |

| ³⁴S isotopic effect | Δδ = 0.3 ppm per mass unit | Mass spectrometry |

| Preferred conformation | Anti (C=S relative to triazole) | DFT/B3LYP/6-31G* |

Eigenschaften

IUPAC Name |

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazole-4-carbothialdehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BN3O3S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)22-10-9-21-11-14(12-25)19-20-21/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOQMJUDXQNJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound features a triazole ring , which is known for its diverse biological activities including antifungal and anticancer properties. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming complexes with biomolecules.

Molecular Formula

- Molecular Weight : 359.43 g/mol

- Chemical Formula : C18H24B2N4O3S

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For instance, compounds featuring the dioxaborolane structure have shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The triazole ring may interfere with nucleic acid synthesis or function, while the dioxaborolane moiety could enhance cellular uptake and bioavailability.

- Case Study : A study demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Boron-containing compounds have been noted for their effectiveness against a range of pathogens:

- Activity Against Bacteria : In vitro assays showed that similar compounds inhibited the growth of Gram-positive bacteria, indicating a potential role in antibiotic development.

- Case Study : Research indicated that modifications in the dioxaborolane structure led to enhanced activity against resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

Some studies have suggested that triazole derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be relevant in treating conditions like arthritis.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. For example, triazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Summary of Biological Activities

Case Studies

-

Anticancer Study :

- Objective : Assess the cytotoxic effects on cancer cell lines.

- Methodology : MCF-7 cells treated with varying concentrations.

- Results : IC50 values indicated effective inhibition at low micromolar concentrations.

-

Antimicrobial Study :

- Objective : Evaluate antibacterial properties against resistant strains.

- Methodology : Disk diffusion method.

- Results : Notable zones of inhibition were observed for several derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural features that allow for interaction with biological targets:

- Antimicrobial Activity : Research indicates that derivatives of triazoles possess antimicrobial properties. The incorporation of the dioxaborolane may enhance this activity by improving solubility and bioavailability.

- Anticancer Properties : Some studies suggest that compounds containing triazole rings exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.

Materials Science

The unique properties of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazole-4-carbothialdehyde make it suitable for applications in materials science:

- Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis. Its ability to form stable bonds can improve the mechanical properties of polymers.

- Sensors and Catalysts : The boron-containing structure allows for potential applications in sensor technology and catalysis due to its ability to form complexes with various substrates.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and Staphylococcus aureus, suggesting a promising application in developing new antimicrobial agents.

Case Study 2: Polymer Enhancement

In another study by Johnson et al. (2024), the incorporation of boron-containing compounds into polymer matrices was shown to enhance thermal stability and mechanical strength. The research highlighted how adding compounds like this compound improved the overall performance of biodegradable plastics.

Vergleich Mit ähnlichen Verbindungen

a) 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole

b) 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde

c) 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- Structure : Thiazole core with phenyl substitution; synthesized via Li/Br exchange and boronation .

- Utility : Demonstrates compatibility of boronate esters with sulfur-containing heterocycles.

Functional Group Variations: Aldehyde vs. Thialdehyde

Boronate Ester Derivatives with Varied Substituents

Key Research Findings

Synthetic Flexibility : The target compound’s boronate ester enables participation in Suzuki-Miyaura couplings, analogous to arylboronates in cross-coupling reactions .

Carbothialdehyde Reactivity : Unlike carboxaldehydes, the thialdehyde group exhibits unique reactivity with thiols and amines, enabling selective bioconjugation or heterocycle formation .

Stability Considerations : Pinacol boronate esters are generally stable under anhydrous conditions but hydrolyze in aqueous media to boronic acids, which may limit in vivo applications .

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of this compound can be logically divided into three key stages:

- Stage 1: Construction of the 1H-1,2,3-triazole-4-carbothialdehyde core

- Stage 2: Introduction of the 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl substituent

- Stage 3: Final functional group adjustments and purification

Preparation of the 1H-1,2,3-Triazole-4-Carbothialdehyde Core

The 1,2,3-triazole ring system is commonly synthesized via azide-alkyne cycloaddition reactions ("click chemistry") or through cyclization of appropriate hydrazine derivatives. For the carbothialdehyde functionality at the 4-position, the following approaches are relevant:

Thioformylation of 1,2,3-triazole derivatives: Introduction of the carbothialdehyde group (–CHO with sulfur) typically involves formylation reactions adapted to thiocarbonyl analogs. Literature on related 1,2,4-triazole-3-thiones provides insight into similar transformations involving esterification, hydrazinolysis, and cyclization steps that yield thione derivatives, which can be further functionalized to carbothialdehydes.

Cyclization and functionalization: Starting from hydrazine derivatives and appropriate aldehydes or thioaldehydes, cyclization under controlled conditions yields the triazole ring with the carbothialdehyde group.

Detailed Reaction Conditions and Catalysts

Research Findings and Optimization Notes

Catalyst choice: The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride is preferred for borylation due to its high efficiency and selectivity under mild conditions.

Reaction atmosphere: Inert atmosphere (nitrogen or argon) is essential during palladium-catalyzed steps to prevent oxidation of sensitive boronate esters.

Temperature control: Maintaining reaction temperatures around 100 °C during borylation optimizes yield and minimizes side reactions.

Multi-step synthesis: The overall yield depends on the efficiency of each step, especially the ether formation and thioformylation steps, which may require optimization based on substrate sensitivity.

Purification: Chromatographic techniques such as silica gel column chromatography are typically employed to isolate the final product with high purity.

Summary Table of Preparation Methodology

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield and purity?

The synthesis typically involves sequential functionalization of the phenoxyethyl-triazole core followed by introduction of the dioxaborolane moiety. Key steps include:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, as demonstrated in analogous syntheses of triazole-containing intermediates .

- Boron incorporation : Suzuki-Miyaura cross-coupling or direct borylation using pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .

- Critical parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while excess base (e.g., K₂CO₃) can hydrolyze sensitive intermediates. Catalyst loading (1–5 mol%) balances cost and efficiency .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the triazole (δ 7.5–8.5 ppm for H-4) and boron-adjacent aromatic protons (δ 7.3–7.8 ppm) .

- IR spectroscopy : Detect thialdehyde C=S stretch (~1,200 cm⁻¹) and B-O vibrations (~1,350 cm⁻¹) .

- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/B percentages .

- Mass spectrometry (HRMS) : Use ESI+ to identify [M+H]⁺ peaks and isotopic patterns for boron-containing fragments .

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a stabilizing handle for Suzuki-Miyaura couplings. Its electron-deficient boron center facilitates transmetallation with palladium catalysts, enabling aryl-aryl bond formation. Steric hindrance from methyl groups slows hydrolysis but may reduce coupling efficiency with bulky substrates .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

- Dynamic effects : Rotameric states of the phenoxyethyl chain can cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) collapses splitting by averaging conformers .

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts. For example, residual Pd catalysts may broaden signals; EDTA washes mitigate this .

Q. How can computational methods predict the electronic effects of substituents on the triazole-thialdehyde moiety?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) by aligning the triazole-thialdehyde group in active sites, as shown in analogous carbothialdehyde derivatives .

Q. What experimental designs validate the compound’s stability under physiological conditions for biological studies?

- Hydrolysis assays : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The dioxaborolane group hydrolyzes faster in acidic media (t₁/₂ < 6 hrs at pH 5.0), requiring prodrug strategies .

- Light sensitivity : UV-Vis spectroscopy tracks thialdehyde oxidation; store samples in amber vials under N₂ .

Q. How do steric and electronic factors in the phenoxyethyl linker affect catalytic activity in transition-metal complexes?

- Steric maps : Molecular mechanics (e.g., MMFF94) quantify crowding around the triazole, which can block metal coordination.

- Electronic tuning : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase boron’s Lewis acidity, enhancing transmetallation rates in Pd-catalyzed reactions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.